

# An In-depth Technical Guide to the Physical Properties of 2,5-Diphenylfuran

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## Compound of Interest

Compound Name: 2,5-Diphenylfuran

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2,5-diphenylfuran**, a versatile organic compound with significant applications in materials science and organic synthesis.<sup>[1]</sup> The information is presented to be a valuable resource for professionals in research and development.

## Core Physical and Chemical Properties

**2,5-Diphenylfuran** is a stable organic compound featuring two phenyl groups attached to a furan ring, which enhances its reactivity and stability.<sup>[1]</sup> It typically appears as a white to light yellow crystalline powder.<sup>[1][2]</sup>

## Quantitative Data Summary

The physical and spectral properties of **2,5-diphenylfuran** are summarized in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C <sub>16</sub> H <sub>12</sub> O <sup>[1][3]</sup>
Molecular Weight	220.27 g/mol <sup>[1][3][4]</sup>
CAS Number	955-83-9 <sup>[1][5]</sup>
Appearance	White to light yellow crystalline powder <sup>[1][2]</sup>
Melting Point	86-90 °C <sup>[1][5][6]</sup>
Boiling Point	345 °C <sup>[1][5][6]</sup>
Density	~1.06-1.09 g/cm <sup>3</sup> <sup>[5][6][7]</sup>
Flash Point	164.3 °C <sup>[5][7]</sup>
Solubility	Soluble in Methanol <sup>[6]</sup>
Purity	≥ 98% (determined by Gas Chromatography) <sup>[1]</sup>
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 500 MHz)	δ (ppm): 7.77 (d, 4H), 7.43 (t, 4H), 7.29 (t, 2H), 6.75 (s, 2H) <sup>[6]</sup>
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 126 MHz)	δ (ppm): 153.4, 130.9, 128.8, 127.4, 123.8, 107.3 <sup>[6]</sup>
Infrared (IR, v <sub>max</sub> )	2980, 1662, 1600, 1587, 1508, 1479, 1447, 1386 cm <sup>-1</sup> <sup>[6]</sup>

## Experimental Protocols: Synthesis of 2,5-Diphenylfuran

A common laboratory-scale synthesis of **2,5-diphenylfuran** involves a two-step process starting from trans,trans-1,4-diphenyl-1,3-butadiene.<sup>[3][6]</sup> An alternative, modern approach utilizes a continuous-flow method.<sup>[8][9]</sup>

### Batch Synthesis Protocol:

- Formation of the Endoperoxide Intermediate: trans,trans-1,4-diphenyl-1,3-butadiene (2.00 mmol) and a photosensitizer like Rose Bengal disodium salt (0.005 mmol) are dissolved in a

19:1 mixture of dichloromethane ( $\text{CH}_2\text{Cl}_2$ ) and methanol ( $\text{MeOH}$ ).<sup>[3][6]</sup> The solution is irradiated with light in the presence of oxygen to yield the intermediate endoperoxide, 3,6-diphenyl-3,6-dihydro-1,2-dioxine.<sup>[3][6]</sup> This intermediate can be isolated via column chromatography.<sup>[6]</sup>

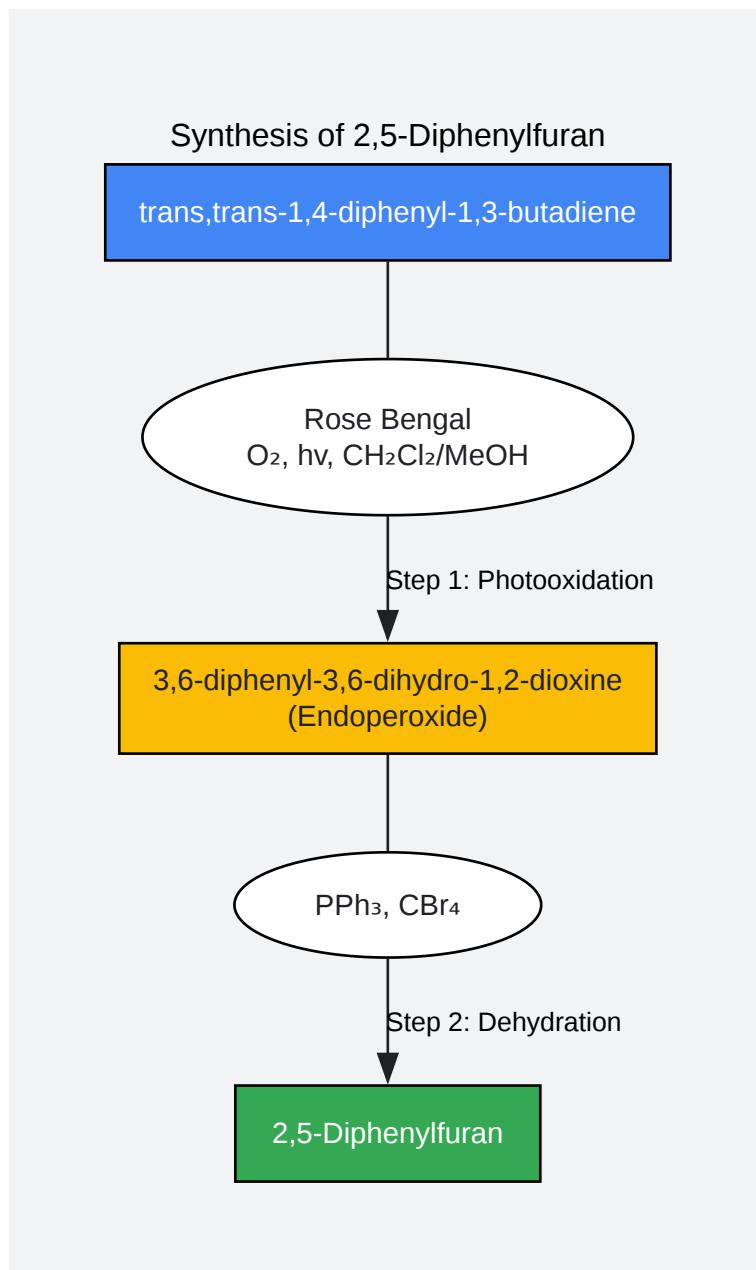
- Conversion to **2,5-Diphenylfuran**: The isolated endoperoxide (0.50 mmol) is then treated with triphenylphosphine ( $\text{PPh}_3$ , 0.55 mmol) and carbon tetrabromide ( $\text{CBr}_4$ , 0.55 mmol).<sup>[6]</sup> This reaction results in the formation of **2,5-diphenylfuran**.<sup>[6]</sup>
- Purification: The final product is purified by column chromatography to yield a colorless solid.<sup>[6]</sup>

Continuous-Flow Synthesis:

A more streamlined, transition-metal-free synthesis can be performed using a continuous-flow setup.<sup>[8]</sup> This method involves the oxidation of a 1,3-diene precursor with singlet oxygen, followed by an Appel reagent-mediated dehydration.<sup>[8][9]</sup> This approach often leads to improved yields and eliminates the need to isolate the potentially unstable endoperoxide intermediate.<sup>[8][10]</sup>

## Visualization of Synthesis Workflow

The following diagram illustrates the batch synthesis pathway for **2,5-diphenylfuran** from its diene precursor.



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Caption: Batch synthesis workflow of **2,5-diphenylfuran**.

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